molecular formula C25H23ClN4O3 B10832978 Azetidine urea derivative 3

Azetidine urea derivative 3

Cat. No.: B10832978
M. Wt: 462.9 g/mol
InChI Key: XAYGGDSGTNLICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azetidine urea derivative 3 is a heterocyclic compound containing a four-membered ring with one nitrogen atom Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azetidine urea derivative 3 typically involves the formation of the azetidine ring followed by functionalization to introduce the urea moiety. One common method is the aza-Michael addition, where an azetidine precursor reacts with an isocyanate under basic conditions to form the urea derivative. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol at elevated temperatures .

Industrial Production Methods: Industrial production of azetidine urea derivatives often involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: Azetidine urea derivative 3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Azetidine urea derivative 3 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of azetidine urea derivative 3 involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring, which facilitates its interaction with biological macromolecules. The urea moiety can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. Additionally, the compound may undergo metabolic transformations that enhance its bioactivity .

Comparison with Similar Compounds

Uniqueness: Azetidine urea derivative 3 is unique due to its combination of the azetidine ring and urea moiety, which imparts distinct chemical and biological properties. The ring strain of the azetidine ring enhances its reactivity, while the urea moiety provides additional functionalization possibilities and potential for hydrogen bonding interactions .

Properties

Molecular Formula

C25H23ClN4O3

Molecular Weight

462.9 g/mol

IUPAC Name

3-[2-[3-(4-chlorophenoxy)phenoxy]ethyl]-N-(1H-pyrrolo[2,3-b]pyridin-5-yl)azetidine-1-carboxamide

InChI

InChI=1S/C25H23ClN4O3/c26-19-4-6-21(7-5-19)33-23-3-1-2-22(13-23)32-11-9-17-15-30(16-17)25(31)29-20-12-18-8-10-27-24(18)28-14-20/h1-8,10,12-14,17H,9,11,15-16H2,(H,27,28)(H,29,31)

InChI Key

XAYGGDSGTNLICL-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)NC2=CN=C3C(=C2)C=CN3)CCOC4=CC(=CC=C4)OC5=CC=C(C=C5)Cl

Origin of Product

United States

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